methyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate
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Overview
Description
METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a benzothiazepine ring, and a benzoate ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial and anti-inflammatory activities .
Preparation Methods
The synthesis of METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Ring: This step involves the cyclization of a precursor molecule containing a thiazepine ring structure.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura coupling conditions.
Acetylation and Esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the benzoate ester.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiazepine ring can be reduced to form tetrahydrobenzothiazepine derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anti-inflammatory properties.
Biological Research: It is used as a probe to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The furan ring and benzothiazepine ring are believed to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The acetamido group may also play a role in modulating the compound’s binding affinity to its targets .
Comparison with Similar Compounds
METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:
Methyl 2-(furan-2-yl)acetate: This compound also contains a furan ring but lacks the benzothiazepine and benzoate ester groups.
Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate: This compound features a thiazole ring instead of a benzothiazepine ring.
The uniqueness of METHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE lies in its combination of the furan, benzothiazepine, and benzoate ester groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O5S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H20N2O5S/c1-29-23(28)15-8-10-16(11-9-15)24-21(26)14-25-17-5-2-3-7-19(17)31-20(13-22(25)27)18-6-4-12-30-18/h2-12,20H,13-14H2,1H3,(H,24,26) |
InChI Key |
KMCPWNNSWNSJGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
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